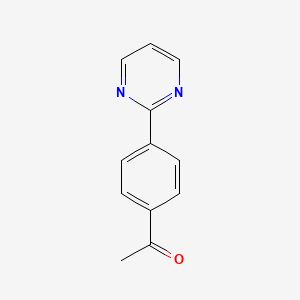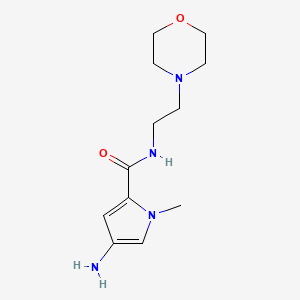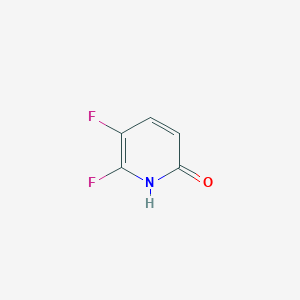
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one is a heterocyclic organic compound that features a piperidinone core with a tetrahydrofuran substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydrofuran Substituent: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidinone is replaced by the tetrahydrofuran moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Piperidine: A simpler analog without the tetrahydrofuran substituent.
Tetrahydrofuran: A related compound that lacks the piperidinone core.
Piperidinones: A class of compounds with similar core structures but different substituents.
Uniqueness: 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-one is unique due to the combination of the piperidinone core and the tetrahydrofuran substituent. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
1-[3-(oxolan-2-yl)propyl]piperidin-4-one |
InChI |
InChI=1S/C12H21NO2/c14-11-5-8-13(9-6-11)7-1-3-12-4-2-10-15-12/h12H,1-10H2 |
Clave InChI |
JPWCCVYPHIYGLX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCCN2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




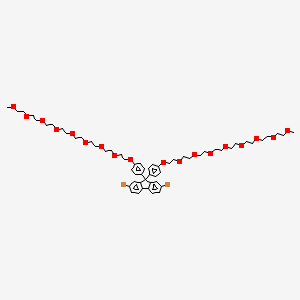
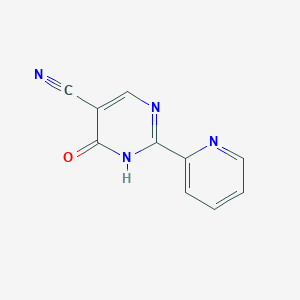
![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
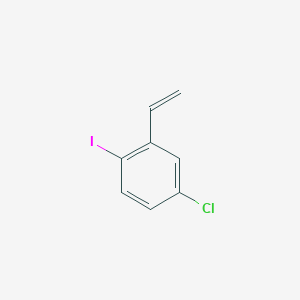
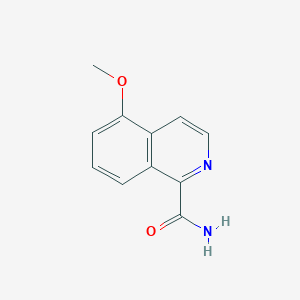
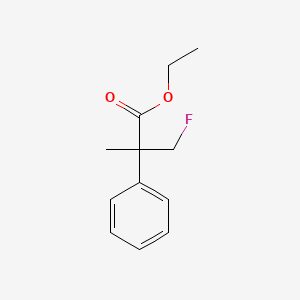

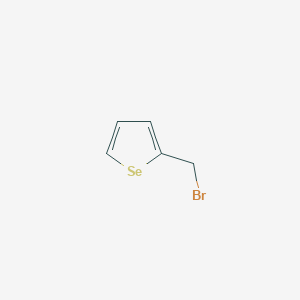
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
